(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring fused to a benzimidazole ring, with a dibromo-hydroxyphenyl group attached via a methylene bridge. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring, resulting in the formation of alcohol derivatives.
Substitution: The dibromo groups in the phenyl ring can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions. It has been used in assays to investigate the binding affinity and specificity of different enzymes.
Medicine
The compound’s potential therapeutic properties have been explored in medicinal chemistry. It has shown promise as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with proteins can modulate protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-1-(3,5-dichloro-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- 2-[(Z)-1-(3,5-difluoro-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- 2-[(Z)-1-(3,5-dimethyl-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Uniqueness
The uniqueness of 2-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in the presence of the dibromo-hydroxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The dibromo groups enhance the compound’s ability to participate in substitution reactions, while the hydroxy group contributes to its potential as an enzyme inhibitor and therapeutic agent.
Properties
Molecular Formula |
C16H8Br2N2O2S |
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Molecular Weight |
452.1 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H8Br2N2O2S/c17-9-5-8(14(21)10(18)7-9)6-13-15(22)20-12-4-2-1-3-11(12)19-16(20)23-13/h1-7,21H/b13-6- |
InChI Key |
XZISCQZGAYYRBR-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C(=CC(=C4)Br)Br)O)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C(=CC(=C4)Br)Br)O)S3 |
Origin of Product |
United States |
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